molecular formula C27H23F4N3O2S B2816898 N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide CAS No. 851714-88-0

N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2816898
CAS No.: 851714-88-0
M. Wt: 529.55
InChI Key: WTSVANKQNHTSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain, particularly in regions such as the amygdala and hippocampus, where they are implicated in the modulation of anxiety and fear-related behaviors. This compound acts as a negative gating modulator, stabilizing the channel in a closed state to effectively block cation influx. Its high selectivity for TRPC5 over other TRP channels, including the closely related TRPC4, makes it an invaluable pharmacological tool for dissecting the complex roles of TRPC5 in physiological and pathophysiological processes. Research applications for this inhibitor are primarily focused on neuroscience, where it is used to investigate mechanisms underlying anxiety disorders, depression, and nociception . Studies utilizing this compound have helped elucidate how TRPC5 contributes to excitatory synaptic transmission and the development of neuropathic pain . Furthermore, its research value extends to cardiac physiology, where TRPC5 activity is linked to arrhythmogenesis and structural remodeling in heart failure . Supplied as a high-purity solid, this compound is designed for in vitro cellular assays and advanced in vivo animal model studies to validate TRPC5 as a therapeutic target and to explore novel treatment strategies.

Properties

IUPAC Name

N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F4N3O2S/c28-21-10-8-18(9-11-21)15-33-25(35)17-37-24-16-34(23-7-2-1-6-22(23)24)13-12-32-26(36)19-4-3-5-20(14-19)27(29,30)31/h1-11,14,16H,12-13,15,17H2,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSVANKQNHTSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the indole derivative, followed by the introduction of the sulfanyl group and the fluorophenyl moiety. The final step involves the coupling of the intermediate with 3-(trifluoromethyl)benzoyl chloride under specific reaction conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Structural Characteristics

The molecular structure of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂S
  • Molecular Weight : 385.42 g/mol
  • Key Functional Groups :
    • Indole ring
    • Trifluoromethyl group
    • Carbamoyl group
    • Sulfanyl linkage

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structures have shown significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The presence of the indole moiety is often correlated with enhanced cytotoxic activity due to its ability to interact with cellular targets involved in tumor growth.

Antimicrobial Properties

Research indicates that compounds containing sulfanyl and carbamoyl groups exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for developing new antibiotics.

Neurological Applications

There is emerging evidence that indole derivatives can influence neuroprotective pathways. Compounds similar to this compound are being investigated for their potential to treat neurodegenerative diseases, owing to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated IC50 values of <10 µM against MCF-7 cell lines for structurally similar compounds, indicating potent anticancer properties.
Study BAntimicrobial EfficacyShowed broad-spectrum activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 5 to 20 µg/mL.
Study CNeuroprotectionIndicated that indole derivatives enhance neuronal survival in models of oxidative stress, suggesting potential therapeutic benefits in Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole Derivatives

Compound Name Core Structure Substituents (Position 3) Terminal Group Key Features
Target Compound 1H-indole Sulfanyl-carbamoyl-4-fluorobenzyl 3-(trifluoromethyl)benzamide Fluorine, trifluoromethyl, sulfanyl
Compound 3r 1H-indole Acetylphenyl Tosylamide Acetyl, tosyl
Compound 31 1H-indole Chlorobenzoyl Trifluoromethylphenyl sulfonamide Chloro, sulfonyl, trifluoromethyl

Fluorine-Containing Analogues

Fluorinated substituents are critical for bioactivity and pharmacokinetics:

  • N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide : Exhibits short H-bonds involving fluorine, with interaction energies of −2.15 to −2.89 kcal/mol. These interactions enhance crystal packing and solubility .
  • N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-pyrazole-4-carboxamide : While pyrazole-based, its trifluoromethyl and sulfanyl groups mirror the target’s physicochemical properties, suggesting shared metabolic stability .

Sulfanyl and Sulfonamide Derivatives

Sulfanyl and sulfonamide linkages influence binding and stability:

  • 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide: Combines sulfonamide and trifluoromethyl groups but lacks the indole core. The chloro substituent may confer distinct electronic effects compared to the target’s 4-fluorophenyl group .

Bioactivity and Computational Similarity Analysis

Molecular Networking and Cosine Scores

Molecular networking () clusters compounds based on MS/MS fragmentation patterns. The target compound’s cosine score (0.8–1.0) would group it with indole derivatives sharing sulfanyl and trifluoromethyl motifs, such as Compound 31 .

Tanimoto and Dice Similarity Metrics

Computational similarity indices (Tanimoto/Dice) compare bit vectors of molecular fingerprints. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficients . Applying these metrics to the target compound would identify analogs like N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide with shared pharmacophoric features.

Table 2: Bioactivity and Computational Similarity

Compound Name Bioactivity Cluster () Tanimoto Similarity Key Targets/Interactions
Target Compound Indole/sulfanyl group cluster ~65–75% (estimated) Amide H-bonds, fluorinated interactions
Compound 31 Sulfonamide/trifluoromethyl ~60% Enzyme inhibition (e.g., kinases)
N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide Fluorinated amide cluster ~80% Crystal packing via H-bonds

Biological Activity

N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a trifluoromethyl group and an indole moiety, which are known to influence its biological properties. The synthesis typically involves multi-step organic reactions, where intermediates such as the indole and carbamoyl derivatives are prepared and then coupled under controlled conditions. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the formation of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that it may inhibit certain enzyme activities or modulate signaling pathways associated with various diseases. For instance, the presence of the trifluoromethyl group may enhance binding affinity to target proteins, potentially impacting pathways like the PI3K-AKT or MAPK signaling cascades .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown cytotoxic effects against various cancer cell lines. For example, related thiazole-bearing molecules have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat cells .

Table 1: Antitumor Activity Comparison

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22
N-(2-{3-[...]}HT29< 10

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related benzamide derivatives indicate that they can exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, like fluorine, enhances this activity by increasing the lipophilicity and membrane permeability of the compounds .

Case Study 1: Anticancer Efficacy

A recent study investigated a series of thiazole derivatives with similar structures to our compound, revealing that modifications in substituents significantly affected their anticancer efficacy. The study concluded that introducing electron-donating groups at specific positions on the phenyl ring increased cytotoxicity against various cancer cell lines .

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition profiles of related compounds, demonstrating that they could effectively inhibit key enzymes involved in cancer metabolism. This inhibition was linked to structural characteristics such as the presence of an indole moiety and specific substituents on the benzamide structure .

Q & A

Q. What are the critical steps and purification methods for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the sulfanyl group at the indole C3 position.
  • Amide coupling to attach the 3-(trifluoromethyl)benzamide moiety via an ethyl linker.
  • Carbamoylation of the 4-fluorobenzyl group. Key purification techniques include recrystallization (using ethanol/water mixtures) and High-Performance Liquid Chromatography (HPLC) to isolate intermediates and the final product. Purity is confirmed via NMR (¹H, ¹³C) and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve the indole, sulfanyl, and trifluoromethylbenzamide groups. 2D NMR (e.g., COSY, HSQC) confirms connectivity.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₈H₂₄F₃N₃O₄S).
  • HPLC: Monitors reaction progress and ensures >95% purity .

Q. How is the compound’s biological target identified in preliminary studies?

Target identification involves:

  • Receptor binding assays (e.g., radioligand displacement for GPCRs or kinase inhibition assays).
  • Enzyme activity profiling using fluorogenic substrates to assess inhibition (e.g., IC₅₀ determination).
  • High-throughput screening against disease-relevant protein libraries .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Byproducts from incomplete substitution: Addressed by optimizing reaction time (e.g., 12–24 hours for sulfanyl group introduction).
  • Oxidation of sulfur groups: Minimized using inert atmospheres (N₂/Ar) and antioxidants like BHT.
  • Residual solvents: Removed via vacuum distillation and lyophilization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Temperature control: Maintaining 60–80°C during amide coupling prevents side reactions.
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocyclic systems .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across studies) be analyzed?

  • Assay condition comparison: Check for differences in pH, co-solvents (e.g., DMSO concentration), or enzyme isoforms.
  • Stereochemical analysis: Confirm enantiopurity using chiral HPLC, as racemic mixtures may exhibit variable activity.
  • Cellular vs. enzymatic assays: Validate membrane permeability via parallel assays (e.g., cell-free vs. cell-based) .

Q. What strategies address the compound’s instability in aqueous buffers?

  • pH optimization: Stability studies (pH 3–9) identify degradation-prone conditions.
  • Lyophilization: Store as a lyophilized powder to prevent hydrolysis of the sulfanyl or carbamoyl groups.
  • Prodrug modification: Introduce hydrolyzable protecting groups (e.g., acetyl) on reactive sites .

Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?

  • Substituent variation: Synthesize analogs with modified fluorophenyl, indole, or benzamide groups.
  • Biological testing: Compare IC₅₀ values in enzyme inhibition and cytotoxicity assays (e.g., against cancer cell lines).
  • Computational docking: Use Schrödinger Suite or AutoDock to predict binding modes and guide rational design .

Methodological Notes

  • Synthetic Protocols: Prioritize anhydrous conditions for moisture-sensitive steps (e.g., carbamoylation).
  • Data Validation: Cross-validate NMR assignments with DEPT-135 and HSQC spectra to avoid misinterpretation .
  • Biological Replicates: Use ≥3 independent experiments to ensure statistical significance in activity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.